molecular formula C9H13Cl2N B1419526 2-(3-Chlorophenyl)propan-2-amine hydrochloride CAS No. 1216523-22-6

2-(3-Chlorophenyl)propan-2-amine hydrochloride

Cat. No.: B1419526
CAS No.: 1216523-22-6
M. Wt: 206.11 g/mol
InChI Key: DPLPZZFTPMLUPT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)propan-2-amine hydrochloride typically involves the reaction of 3-chlorobenzaldehyde with nitroethane to form 3-chlorophenyl-2-nitropropene. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2-(3-chlorophenyl)propan-2-amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)propan-2-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amine derivatives .

Scientific Research Applications

2-(3-Chlorophenyl)propan-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in studies involving neurotransmitter analogs and receptor binding.

    Medicine: Research into potential therapeutic applications, including its effects on the central nervous system.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a neurotransmitter analog, binding to receptors in the central nervous system and modulating their activity. This interaction can lead to various physiological effects, depending on the specific receptors and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)propan-2-amine hydrochloride
  • 2-(4-Chlorophenyl)propan-2-amine hydrochloride
  • 2-(3-Bromophenyl)propan-2-amine hydrochloride

Uniqueness

2-(3-Chlorophenyl)propan-2-amine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The position of the chlorine atom on the phenyl ring can affect the compound’s binding affinity to receptors and its overall pharmacological profile .

Properties

IUPAC Name

2-(3-chlorophenyl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN.ClH/c1-9(2,11)7-4-3-5-8(10)6-7;/h3-6H,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLPZZFTPMLUPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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